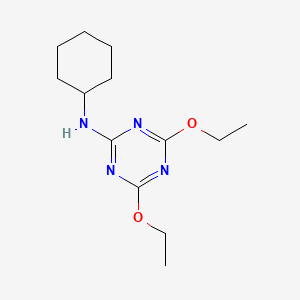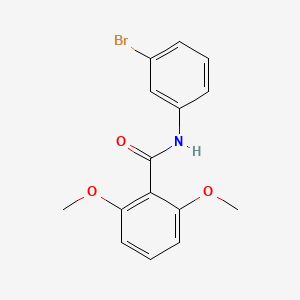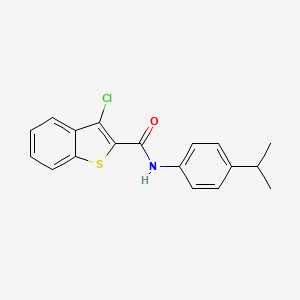![molecular formula C22H18N2O2 B5728370 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide
Overview
Description
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as EBB, and it belongs to the family of benzoxazole derivatives.
Scientific Research Applications
Anticancer Applications
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide and its derivatives have been investigated for their potential in cancer treatment. For example, benzamide derivatives have shown significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent efficacy, sometimes surpassing reference drugs like etoposide (Ravinaik et al., 2021).
Photo-Physical Characteristics
Research into the photo-physical properties of benzoxazole derivatives has been conducted, highlighting their potential in various scientific applications. Studies have shown that these compounds exhibit exciting properties like single absorption and dual emission characteristics, influenced by solvent polarity. Such features could be valuable in material sciences and optical applications (Padalkar et al., 2011).
Stearoyl-CoA Desaturase-1 Inhibition
Benzamide derivatives have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. These inhibitors have shown effectiveness in both murine and human SCD-1 assays, suggesting their potential in treating metabolic disorders (Uto et al., 2009).
Antimicrobial Activity
Studies have explored the antimicrobial potential of benzoxazole derivatives. These compounds have shown efficacy against various bacterial and fungal strains, making them candidates for new antimicrobial agents (Padalkar et al., 2016).
Synthesis Methods
Research has also focused on developing efficient synthesis methods for benzoxazole derivatives. These methods aim to improve yields, reduce environmental impact, and enable the creation of a variety of derivatives for further exploration in different scientific fields (Wang et al., 2008).
Anti-Tubercular Applications
Benzamide derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting significant efficacy. This suggests their potential as new agents in the fight against tuberculosis (Nimbalkar et al., 2018).
properties
IUPAC Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-2-15-8-10-17(11-9-15)22-24-19-14-18(12-13-20(19)26-22)23-21(25)16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUWGPSXPNCTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Ethyl-phenyl)-benzooxazol-5-yl]-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)



![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)


![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)


![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)